N-(sec-butyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
Synthesis Analysis
There is a reference to a paper titled “Catalytic Properties of Hierarchical Zeolites ZrAl-BEA” by Kurmach, M. M., Popovych, N. O., Kyriienko, P. I., Yaremov, P. S., Baranchikov, A. E., & Shvets, O. V. (2017)1. However, it’s unclear if this paper discusses the synthesis of the compound without access to the full text.Scientific Research Applications
Synthesis and Binding Studies
One study involved the synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for the apamin-sensitive Ca2+-activated K+ channels. This research indicates the potential application of these compounds in studying calcium channels, which are critical for various physiological processes (Graulich et al., 2006).
Conversion of Carboxylic Acids to Carboxamides
Another research explored the niobium pentachloride-promoted conversion of carboxylic acids to the corresponding carboxamides, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This method could be useful in the synthesis of complex organic molecules, including pharmacologically active compounds (Nery et al., 2003).
Development of Novel Compounds with Potential Biological Activities
A study on the development of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the versatility of tetrahydroquinazoline derivatives in creating compounds with significant pharmacological activities. This research could pave the way for new therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis of Amino- and Sulfanyl-Derivatives
Research on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones highlights the chemical diversity achievable with the tetrahydroquinazoline scaffold. Such derivatives could have applications in the development of new materials or as intermediates in the synthesis of biologically active molecules (Nowak et al., 2015).
Anticancer Activity
A study focused on the synthesis and anticancer activity of N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold, with the sec-butyl derivative showing significant activity against human breast cancer cell lines. This suggests the potential use of similar compounds in cancer therapy (Mahdavi et al., 2015).
properties
IUPAC Name |
N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-4-13(2)22-19(25)15-7-10-17-18(11-15)23-21(27)24(20(17)26)12-14-5-8-16(28-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,22,25)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDMWDQZGVFLGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
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